molecular formula C23H27N3O3 B12177412 tert-butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate

tert-butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate

Cat. No.: B12177412
M. Wt: 393.5 g/mol
InChI Key: ZIMLHXGQBMWTQN-UHFFFAOYSA-N
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Description

tert-Butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate is a carbamate-protected intermediate frequently utilized in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting indole-based scaffolds. The compound features a benzyl-substituted indole core linked to a tert-butyl carbamate group via a carbonylaminoethyl spacer. This structure is pivotal for modulating solubility, stability, and bioavailability in drug discovery workflows.

The synthesis of this compound typically involves sequential functionalization steps. For example, tert-butyl carbamate derivatives are often prepared via coupling reactions between activated carbonyl intermediates (e.g., indole-2-carboxylic acids) and aminoethyl carbamates under mild conditions, followed by purification via column chromatography . Yields for analogous compounds range from 2% to 80%, depending on the substitution pattern and reaction optimization .

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl N-[2-[(1-benzylindole-2-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)25-14-13-24-21(27)20-15-18-11-7-8-12-19(18)26(20)16-17-9-5-4-6-10-17/h4-12,15H,13-14,16H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

ZIMLHXGQBMWTQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 1-Benzyl-1H-indole-2-carboxylic Acid

The indole core is synthesized through benzylation of indole-2-carboxylic acid. A representative protocol from involves:

  • Reagents : Indole-2-carboxylic acid, benzyl bromide, NaH (base), DMF (solvent).

  • Conditions : 0°C to room temperature, 12–16 h.

  • Yield : 85–92% after recrystallization from ethanol.

Key Insight : Benzylation at the indole nitrogen is regioselective under basic conditions, avoiding competing O-benzylation.

Synthesis of tert-Butyl (2-Aminoethyl)carbamate

The ethylamine carbamate precursor is prepared via reductive amination (source):

  • Reagents : tert-Butyl 2-aminoethylcarbamate, benzaldehyde, NaBH₄, molecular sieves.

  • Conditions : Methanol, −10°C to 20°C, 16 h.

  • Yield : 92% after extraction and purification.

Modification : The benzyl group is removed via hydrogenolysis (H₂/Pd-C) to yield the primary amine intermediate.

Amide Bond Formation

Coupling the two fragments employs carbodiimide chemistry (source):

  • Reagents : 1-Benzylindole-2-carboxylic acid, tert-butyl (2-aminoethyl)carbamate, EDCI, HOBt, DIPEA.

  • Conditions : DCM, 0°C to room temperature, 12 h.

  • Yield : 75–82% after column chromatography.

Mechanistic Note : EDCI activates the carboxylic acid as an O-acylisourea intermediate, enabling nucleophilic attack by the amine.

One-Pot Sequential Protection and Coupling

This method integrates Boc protection and amidation in a single vessel (adapted from):

Procedure

  • Boc Protection : Treat 2-aminoethylamine with Boc anhydride in THF/water (1:1) at 0°C (95% yield).

  • Direct Coupling : Add 1-benzylindole-2-carboxylic acid, EDCI, and HOBt without isolating the Boc-protected amine.

  • Conditions : DCM, 24 h, room temperature.

  • Yield : 68–72%.

Advantage : Reduces purification steps, improving overall efficiency.

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach (inspired by) enhances scalability:

Steps

  • Resin Functionalization : Load Wang resin with Fmoc-protected ethylenediamine.

  • Boc Deprotection : Treat with 20% piperidine/DMF.

  • Indole Coupling : Activate 1-benzylindole-2-carboxylic acid with HATU/DIPEA, couple to resin-bound amine.

  • Cleavage : Use TFA/DCM (1:1) to release the product.

  • Yield : 80–85% (HPLC purity >95%).

Critical Parameter : HATU minimizes racemization compared to EDCI.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Stepwise Amide Coupling75–82%>98%ModerateHigh
One-Pot Synthesis68–72%95–97%LowModerate
Solid-Phase Synthesis80–85%>95%HighIndustrial

Trade-offs : Stepwise coupling offers higher purity, while solid-phase methods suit bulk production despite upfront complexity.

Optimization Strategies

Purification Techniques

  • Chromatography : Silica gel (EtOAc/hexane) resolves unreacted amine and carboxylic acid.

  • Crystallization : Ethanol/water mixtures yield crystalline product (mp 145–147°C).

Challenges and Solutions

  • Racemization : Minimized by using HOBt and low temperatures during coupling.

  • Boc Deprotection : Accidental cleavage during amidation is avoided by maintaining pH >7 .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a temporary protective group for amines. Deprotection is typically achieved under acidic conditions:

Reaction Conditions Reagents Outcome Yield Source
Trifluoroacetic acid (TFA), DCM, rt20% TFA in dichloromethaneCleavage to free amine>90%
HCl in dioxane, 0°C to rt4M HCl in dioxaneFormation of hydrochloride salt85–92%

Key Findings :

  • TFA-mediated deprotection is efficient and avoids side reactions with the indole ring.

  • Hydrochloric acid generates water-soluble amine salts, facilitating purification .

Hydrolysis of the Amide Bond

The carbonylaminoethyl linker undergoes hydrolysis under basic or enzymatic conditions:

Reaction Conditions Reagents Outcome Yield Source
NaOH (2M), ethanol, reflux2M NaOH in ethanolCleavage to carboxylic acid and amine75–80%
Lipase (e.g., Candida antarctica), pH 7.0Phosphate buffer, 37°CSelective hydrolysis of amide bond60–65%

Key Findings :

  • Alkaline hydrolysis is robust but may degrade the indole ring if prolonged.

  • Enzymatic methods offer selectivity, preserving the benzyl-indole moiety.

Alkylation of the Ethylamino Group

The secondary amine formed after Boc deprotection undergoes alkylation:

Reaction Conditions Reagents Outcome Yield Source
Methyl sulfate, KOH, TBAB, ethyl acetate50% KOH, tetrabutylammonium bromide (TBAB)N-Methylation95–97%
Benzyl bromide, DIPEA, DMFBenzyl bromide, DIPEA in DMFN-Benzylation82%

Key Findings :

  • Phase-transfer catalysis (e.g., TBAB) enhances reaction rates and yields in biphasic systems .

  • Steric hindrance from the indole ring limits bulky electrophile reactivity .

Nucleophilic Aromatic Substitution (Indole Ring)

The electron-rich indole ring participates in electrophilic substitutions:

Reaction Conditions Reagents Outcome Yield Source
Bromine, acetic acid, 0°CBr₂ in glacial acetic acidBromination at C5 position70%
Nitration (HNO₃/H₂SO₄), 0°CFuming HNO₃ in H₂SO₄Nitration at C4 position65%

Key Findings :

  • Bromination occurs regioselectively at C5 due to steric shielding from the benzyl group .

  • Nitration requires harsh conditions, risking carbamate decomposition.

Reductive Amination

The deprotected amine undergoes reductive amination with aldehydes/ketones:

Reaction Conditions Reagents Outcome Yield Source
Benzaldehyde, NaBH₃CN, MeOHNaBH₃CN in methanolN-Benzylation88%
Cyclohexanone, NaBH(OAc)₃, DCESodium triacetoxyborohydrideN-Cyclohexyl derivative78%

Key Findings :

  • Sodium cyanoborohydride minimizes over-reduction of the indole ring .

  • Bulky ketones require longer reaction times .

Coupling Reactions

The amide bond serves as a handle for peptide coupling:

Reaction Conditions Reagents Outcome Yield Source
EDC/HOBt, DMFEDC, HOBt in DMFPeptide bond formation85%
DCC/DMAP, THFDicyclohexylcarbodiimide (DCC), DMAPAcylation with carboxylic acids80%

Key Findings :

  • EDC/HOBt coupling is preferred for water-sensitive substrates.

  • DMAP accelerates acylation by activating the carbonyl group .

Oxidation Reactions

The indole ring undergoes oxidation under controlled conditions:

Reaction Conditions Reagents Outcome Yield Source
mCPBA, DCM, 0°Cm-Chloroperbenzoic acid (mCPBA)Epoxidation of indole double bond55%
Ozone, MeOH, -78°CO₃ in methanolOxidative cleavage of indole ring40%

Key Findings :

  • mCPBA selectively oxidizes the indole ring without affecting the carbamate .

  • Ozonolysis is low-yielding due to competing decomposition pathways .

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for functionalization that can lead to derivatives with enhanced pharmacological properties.

Table 1: Synthetic Applications of tert-butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate

Application AreaDescriptionReference
Drug DevelopmentUsed as an intermediate for synthesizing compounds targeting neurological disorders.
Antibacterial AgentsPotential precursor for developing new antibacterial compounds against resistant strains.
Organic SynthesisFacilitates the creation of complex organic molecules through various coupling reactions.

Research indicates that this compound exhibits promising biological activities, particularly in the context of drug resistance in bacterial pathogens.

Case Study: Antibacterial Activity
A study synthesized derivatives of this compound and evaluated their antibacterial efficacy against drug-resistant strains. The results indicated that certain modifications to the tert-butyl carbamate framework significantly enhanced antimicrobial activity, suggesting its potential as a lead compound in antibiotic development .

Pharmacological Research

The compound has been investigated for its pharmacological properties, particularly in relation to neurological treatments. Its indole structure is known for interacting with various biological targets, making it a candidate for further exploration in medicinal chemistry.

Table 2: Pharmacological Properties

PropertyFindingsSource
Neuroprotective EffectsExhibited protective effects in neuronal cell models, indicating potential in neurodegenerative diseases.
Anticancer ActivityPreliminary studies suggest potential anticancer properties, warranting further investigation into its mechanism of action.

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for its application in drug design. The compound's ability to modulate specific biochemical pathways can be leveraged to develop targeted therapies.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in disease pathways, providing a therapeutic avenue for conditions like cancer and bacterial infections.
  • Receptor Modulation: Its structure allows it to interact with neurotransmitter receptors, potentially influencing neurological functions.

Mechanism of Action

The mechanism of action of tert-butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Molecular Weight Key Applications Synthesis Yield Reference
tert-Butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate 1-Benzylindole-2-carbonyl, tert-butyl carbamate ~424.5 g/mol Intermediate for kinase inhibitors 80% (analogue)
tert-Butyl (2-(1-(4-methoxybenzyl)-1H-indol-6-yl)-2-oxoethyl)carbamate 4-Methoxybenzylindole, oxoethyl spacer ~452.5 g/mol HDAC8 inhibitor synthesis 2%
tert-Butyl (R)-1-(5-(2-(1H-indol-3-yl)ethyl)-4H-1,2,4-triazol-3-yl)ethylcarbamate Triazole core, dual indole substituents 620.75 g/mol Anticancer agent development Not reported
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Benzimidazole core 247.29 g/mol Protease inhibitor intermediates Not reported

Key Observations:

Substituent Effects on Yield : The presence of electron-withdrawing groups (e.g., nitro or fluoro substituents) in analogues often reduces reaction yields due to steric hindrance or side reactions . For example, the 4-methoxybenzylindole derivative () shows a markedly low yield (2%) compared to the benzylindole parent compound (80% in ).

Biological Relevance : Indole-2-carboxamide derivatives, such as the target compound, are favored in kinase inhibitor design due to their planar aromatic systems, which enhance target binding . In contrast, triazole-containing analogues () exhibit broader anticancer activity but require more complex synthetic routes.

Carbamate Stability : tert-Butyl carbamates are preferred over benzyl or methyl carbamates for their superior stability under acidic conditions, enabling selective deprotection in multi-step syntheses .

Key Findings:

  • Hydrazine Efficiency: Hydrazine in ethanol () provides high yields for carbamate deprotection, whereas palladium-catalyzed reductions () are less efficient for nitro-to-amine conversions in indole derivatives.
  • Coupling Agents : Carbonyldiimidazole (CDI) is widely used for amide bond formation in carbamate intermediates, achieving >70% yields in cycloheptylmethyl-substituted analogues .

Biological Activity

Tert-butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique structural features that include a tert-butyl group, an indole derivative, and a benzyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.37 g/mol. The structure allows for various chemical transformations, which can enhance its biological activity and therapeutic potential.

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₃
Molecular Weight302.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its indole structure, which is known for interacting with various biological targets, including enzymes and receptors. Indole derivatives have been extensively studied for their pharmacological properties, particularly in cancer therapy. The mechanism of action may involve the inhibition of critical cellular pathways or the modulation of signal transduction mechanisms.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and interference with tubulin polymerization .

A comparative study highlighted that certain indole derivatives had IC50 values in the nanomolar range against various cancer cell lines, suggesting that modifications in the indole structure can lead to enhanced potency . The specific interactions of this compound with cancer cell targets remain to be fully elucidated.

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, indole derivatives are recognized for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines has been documented in several studies. Furthermore, antimicrobial activity has also been reported, with some indole derivatives demonstrating efficacy against various bacterial strains.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Anticancer Studies : A study involving a series of indole-based compounds demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 20 nM .
  • Anti-inflammatory Activity : Research on related indole compounds showed a reduction in inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : A comparative analysis indicated that certain indole derivatives exhibited broad-spectrum antimicrobial activity, highlighting their potential use as alternative therapeutic agents against resistant strains.

Q & A

What are the recommended synthetic routes for preparing tert-butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate, and what key intermediates are involved?

Answer:
The compound can be synthesized via a multi-step approach:

Amide Coupling: React 1-benzyl-1H-indole-2-carboxylic acid with tert-butyl (2-aminoethyl)carbamate using coupling agents like HATU or EDCI/HOBt in anhydrous DMF .

Protection/Deprotection: Use tert-butyl carbamate (Boc) as a protecting group for the amine, followed by deprotection under acidic conditions (e.g., TFA/DCM) if required .

Purification: Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%) .
Key intermediates: tert-butyl (2-aminoethyl)carbamate and 1-benzyl-1H-indole-2-carboxylic acid.

How can diastereoselectivity be achieved during the synthesis of tert-butyl carbamate derivatives with chiral centers?

Answer:
Diastereoselective synthesis often involves:

  • Asymmetric Catalysis: Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) in key steps like Mannich reactions or α-amidoalkylation .
  • Iodolactamization: For cyclic intermediates, iodolactamization can enforce stereochemical control, as demonstrated in the synthesis of CCR2 antagonists .
  • Crystallization-Driven Resolution: Recrystallize intermediates in polar solvents (e.g., EtOH/H₂O) to isolate desired diastereomers .

What analytical techniques are critical for characterizing tert-butyl carbamate derivatives, and how should spectral contradictions be resolved?

Answer:
Essential Techniques:

  • NMR (¹H/¹³C): Confirm regiochemistry of the indole ring and Boc-protected amine. Aromatic protons typically appear at δ 7.0–7.5 ppm, while tert-butyl groups resonate at δ 1.2–1.4 ppm .
  • HRMS: Verify molecular weight (e.g., calculated for C₂₃H₂₇N₃O₃: 393.2052 g/mol).
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen-bonding patterns .
    Contradictions: Discrepancies in NMR integration may arise from rotameric equilibria; use variable-temperature NMR or DFT calculations to model conformers .

How can researchers optimize reaction yields for tert-butyl carbamate intermediates under scalable conditions?

Answer:
Optimization Strategies:

  • Solvent Selection: Use anhydrous THF or DCM to minimize side reactions (e.g., hydrolysis of Boc groups) .
  • Temperature Control: Conduct coupling reactions at 0–25°C to suppress racemization .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps involving indole rings .
    Typical Yields: 50–75% after purification, depending on steric hindrance .

What are the stability profiles of tert-butyl carbamate derivatives under acidic/basic conditions, and how does this impact storage?

Answer:

  • Acid Sensitivity: Boc groups are cleaved by TFA or HCl (gaseous) in DCM, requiring neutralization post-deprotection .
  • Base Stability: Stable under mild basic conditions (e.g., NaHCO₃), but prolonged exposure to strong bases (NaOH) may degrade the carbamate .
    Storage Recommendations: Store at –20°C under inert gas (N₂/Ar) to prevent moisture absorption .

How can researchers troubleshoot low purity in final products after column chromatography?

Answer:
Common Issues & Solutions:

  • Co-Elution of Byproducts: Adjust solvent polarity (e.g., add 1–2% MeOH to EtOAc/hexane) or switch to reverse-phase C18 columns .
  • Oxidative Degradation: Add antioxidants (e.g., BHT) to eluents or perform reactions under argon .
  • Residual Solvents: Use high-vacuum drying (0.1 mmHg, 24 h) to remove traces of DMF or THF .

What role do hydrogen-bonding interactions play in the crystal packing of tert-butyl carbamate derivatives?

Answer:
X-ray studies reveal:

  • N–H···O Carbamate Interactions: Form 1D chains or 2D sheets, stabilizing the crystal lattice .
  • C–H···π Indole Interactions: Contribute to dense packing, with π-stacking distances of 3.5–4.0 Å .
    Implications: These interactions influence solubility and melting points, critical for formulation .

How can tert-butyl carbamate derivatives be functionalized for use in drug discovery (e.g., as kinase inhibitors)?

Answer:
Functionalization Strategies:

  • Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups to the indole ring using boronic acids (e.g., 4-aminophenylboronic acid) .
  • Reductive Amination: Modify the ethylenediamine linker with aldehydes/ketones to enhance target binding .
    Case Study: Analogues with substituted benzyl groups showed improved selectivity for tyrosine kinases .

What precautions are necessary when handling tert-butyl carbamate derivatives due to their toxicity profiles?

Answer:
Safety Protocols:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., TFA) .
  • Waste Disposal: Neutralize acidic waste with NaHCO₃ before aqueous disposal .

How can computational methods (e.g., DFT, molecular docking) guide the design of tert-butyl carbamate-based bioactive compounds?

Answer:
Computational Workflow:

DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts and reaction pathways .

Docking Studies: Simulate binding to target proteins (e.g., cholinesterase) using AutoDock Vina to prioritize analogues .

ADMET Prediction: Use QikProp to assess logP, solubility, and CYP450 inhibition .

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